

Application Note: Quantitative Analysis of Butyl Acetate using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: *Butyl acetate*

Cat. No.: *B1676999*

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **butyl acetate** in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **Butyl acetate**, a common solvent and flavoring agent, requires accurate and reliable quantification for quality control and safety assessment. The described methodology, including sample preparation and optimized GC-MS parameters, offers high sensitivity and selectivity for the determination of **butyl acetate**.

Introduction

Butyl acetate is an ester widely utilized in the pharmaceutical, food, and chemical industries as a solvent for lacquers, inks, and adhesives, and as a synthetic fruit flavoring.[1] Its presence and concentration in products need to be carefully monitored to ensure product quality, consistency, and to comply with regulatory standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile compounds like **butyl acetate**. [1] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile **butyl acetate** from liquid or solid sample matrices.

Materials:

- Sample containing **butyl acetate**
- 20 mL headspace vials with septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heater/agitator for vials
- Internal Standard (IS) solution (e.g., d4-**butyl acetate** in methanol)

Procedure:

- Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
- Spike the sample with an appropriate volume of the internal standard solution.
- Immediately seal the vial with a septum cap.
- Place the vial in the heater/agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
- Expose the SPME fiber to the headspace of the heated vial for a defined period (e.g., 20 minutes) to allow for the adsorption of the analytes.

- After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

GC-MS Conditions: The following table outlines a typical set of GC-MS parameters for the analysis of **butyl acetate**.

Parameter	Value
Gas Chromatograph	
Column	Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 μ m) or equivalent
Injection Mode	Splitless
Inlet Temperature	250°C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial Temp: 50°C, hold for 2 min Ramp: 10°C/min to 200°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 35-350
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Solvent Delay	3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of **butyl acetate**.

Parameter	Value
Expected Retention Time (min)	~ 8.5
Quantifier Ion (m/z)	56
Qualifier Ions (m/z)	43, 73, 116
Linearity (R ²)	≥ 0.995
Limit of Detection (LOD)	0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.04 - 1.5 µg/mL

Note: Retention time, LOD, and LOQ may vary depending on the specific instrument, column, and sample matrix.

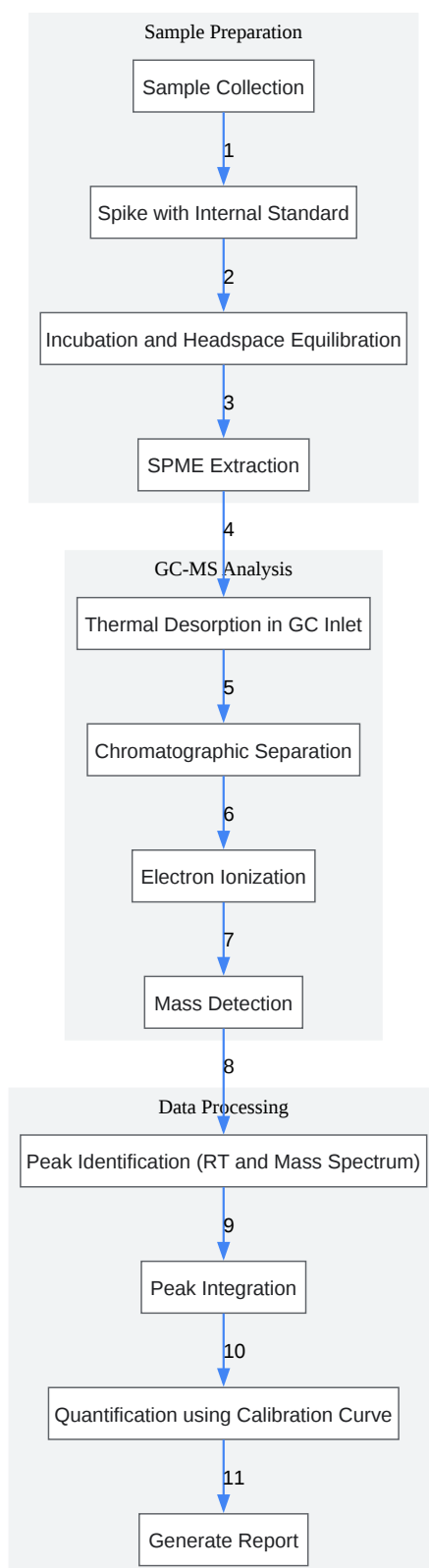
Mass Spectrum of n-Butyl Acetate

The mass spectrum of n-**butyl acetate** is characterized by a base peak at m/z 43 and other significant fragments. A representative list of ions and their relative intensities is provided below.

m/z	Relative Intensity (%)
43	100
56	40
73	17
41	16
61	14
27	8
29	8
55	7
39	5
116 (M+)	<1

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of **butyl acetate**.



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Caption: Workflow for **Butyl Acetate** Analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of **butyl acetate**. The use of headspace SPME for sample preparation is effective for volatile analytes and minimizes matrix effects. The specified GC-MS parameters are optimized for good chromatographic resolution and sensitive detection. This method is suitable for routine analysis in quality control and research laboratories.

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References

- 1. benchchem.com [benchchem.com]
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